2-(Fluoromethyl)furan
Description
Contextualization within Fluorinated Furan (B31954) Chemistry
2-(Fluoromethyl)furan is a heterocyclic organic compound featuring a furan ring substituted at the second position with a fluoromethyl group. smolecule.com It belongs to the broader class of fluorinated furans, which are compounds that have gained significant attention for their unique chemical and physical properties. ontosight.ai The introduction of fluorine can significantly alter the characteristics of the parent furan molecule. mdpi.comresearchgate.net
Fluorinated furans are valued as scaffolds in organic synthesis and as potential biologically active compounds. mdpi.com The presence of fluorine can enhance the stability of the furan ring, particularly under acidic conditions, which is a notable limitation for many non-fluorinated furanic compounds. mdpi.com Research in this area includes the development of synthetic methods for various fluorinated furans, such as those with C-F bonds directly on the ring (fluorofurans) and those with fluoroalkyl groups. mdpi.com
Significance of Fluorine Substitution in Furan Systems for Synthetic Investigations
The substitution of fluorine into furan systems brings about significant changes in the molecule's properties, making it a subject of intense synthetic investigation. Fluorine is the most electronegative element and is sterically similar to hydrogen. mdpi.com Its introduction into an organic molecule can lead to profound alterations in physical, chemical, and biological properties without substantially increasing the molecular volume. mdpi.com
Key effects of fluorine substitution in furan systems include:
Enhanced Stability: The strong electron-withdrawing nature of fluorine-containing substituents at the α-carbon positions (C2 or C5) markedly improves the stability of the furan ring in acidic environments. mdpi.com
Altered Reactivity: The high electronegativity of fluorine influences the electron distribution within the furan ring, making adjacent C-H bonds more susceptible to nucleophilic attack. mdpi.com This can facilitate the transformation of fluorine-containing furans into more complex structures. mdpi.com
Modified Biological Activity: The presence of a fluoromethyl group can enhance a compound's binding affinity to enzymes and receptors, potentially leading to increased biological effects. smolecule.com Studies have suggested that compounds like this compound may have antimicrobial and anticancer properties, though more research is needed. smolecule.com
The synthesis of fluorinated furans can be challenging. Direct fluorination of the electron-rich furan ring often occurs at the C5 position. mdpi.com Methodologies often rely on non-furanic cyclic precursors or the use of specialized and often costly and hazardous fluorinating agents. mdpi.com
Scope and Research Imperatives for this compound
The research imperatives for this compound are driven by its potential as a building block in various fields. Its unique properties, stemming from the fluoromethyl group, make it a valuable intermediate in the synthesis of more complex molecules. smolecule.comontosight.ai
Primary areas of research interest for this compound include:
Pharmaceuticals: Due to its potential biological activity, it is investigated as a precursor for synthesizing new pharmaceutical compounds. smolecule.comontosight.ai
Agrochemicals: The reactivity of the compound allows for its use in the development of new agrochemicals. smolecule.comontosight.ai
Material Science: Its distinct chemical properties suggest potential applications in the creation of advanced materials. smolecule.comontosight.ai
The development of efficient and scalable synthetic routes to this compound and other fluorinated furans remains a key objective for chemists. mdpi.com Common synthetic approaches include the fluorination of furan derivatives and the cyclization of fluoromethyl-substituted precursors. smolecule.com For instance, the reaction of furan with fluoromethylating agents like fluoromethyl iodide in the presence of a base is one method used. smolecule.com Another approach involves the isomerization of prop-2-ynyl ethers to form fluoromethyl-substituted furans. rsc.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₅FO | smolecule.com |
| Appearance | Colorless to pale yellow liquid | smolecule.com |
| Odor | Distinctive | smolecule.com |
| Solubility | Soluble in organic solvents | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(fluoromethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLMCXYIKGCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552753 | |
| Record name | 2-(Fluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67363-96-6 | |
| Record name | 2-(Fluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Fluoromethyl Furan
Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring
The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the presence of the fluoromethyl group, an electron-withdrawing substituent, modulates this reactivity. This substituent deactivates the ring towards electrophiles compared to unsubstituted furan but also directs the position of substitution.
Due to the electron-rich character of the furan ring, functionalization primarily occurs through electrophilic or radical substitution. nih.gov For 2-substituted furans, these reactions typically happen selectively at the C5 position. nih.gov This preference is attributed to the greater stabilization of the intermediate carbocations or radicals formed during the reaction mechanism. nih.gov The fluoromethyl group (-CH₂F) at the C2 position acts as an electron-withdrawing group due to the high electronegativity of the fluorine atom. This effect deactivates the furan ring towards electrophilic aromatic substitution compared to furan or furans with electron-donating groups. Despite this deactivation, any electrophilic attack is strongly directed to the C5 position, the most electron-rich and least sterically hindered site away from the substituent.
In contrast, nucleophilic aromatic substitution on the furan ring itself is uncommon unless activated by exceptionally strong electron-withdrawing groups, such as a nitro group. The fluoromethyl group alone is generally insufficient to promote such reactions on the ring. However, the electronegativity of the fluorine atom can render adjacent C-H bonds more susceptible to certain nucleophilic attacks, potentially facilitating transformations into more complex fluorinated structures. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. koyauniversity.org Furan and its derivatives are frequently used as the 4π-electron component (diene) in these reactions. nih.govnih.gov However, the aromatic character of furan introduces thermodynamic challenges not seen with non-aromatic dienes like cyclopentadiene. nih.govrsc.org
In the vast majority of Diels-Alder reactions, the furan ring acts as the diene, reacting with an electron-deficient alkene or alkyne (the dienophile). nih.gov This is known as a normal-electron-demand (NED) Diels-Alder reaction. The reactivity in these cases is enhanced by electron-donating substituents on the furan ring and electron-withdrawing groups on the dienophile. nih.govrsc.org
Conversely, in inverse-electron-demand (IED) Diels-Alder reactions, an electron-poor furan can act as the 2π-electron component (dienophile) when paired with a very electron-rich diene. nih.gov The introduction of electron-withdrawing substituents, such as the fluoromethyl group, can make the furan ring more electron-poor, potentially enabling it to participate as a dienophile in specific contexts. nih.gov
The introduction of fluorine-containing substituents at the α-carbon (C2 or C5) position significantly improves the stability of the furan ring, particularly under acidic conditions. nih.gov However, this stability comes at the cost of reduced reactivity in normal-electron-demand Diels-Alder reactions. The electron-withdrawing nature of the fluoromethyl group diminishes the electron-donating character of the furan diene system, slowing the reaction rate. nih.govrsc.org
Studies on fluorinated alkenes in cycloadditions have shown that solitary fluorine atoms can have null or even negative effects on reaction rates. sci-hub.se This contrasts with geminal difluoro groups (CF₂), which are known to exert strong positive effects on the rates of reactions where they rehybridize from sp² to sp³. sci-hub.seacs.org Therefore, the single fluorine in the fluoromethyl group of 2-(fluoromethyl)furan is expected to decrease its efficacy as a diene compared to unsubstituted furan or alkyl-substituted furans.
| Substituent at C2-Position | Electronic Effect | Typical Role in Diels-Alder | Reactivity as Diene (NED) | Reference |
|---|---|---|---|---|
| -CH₃ (Methyl) | Electron-Donating | Diene | Increased | nih.gov |
| -H (Hydrogen) | Neutral | Diene | Baseline | rsc.org |
| -CH₂F (Fluoromethyl) | Electron-Withdrawing | Primarily Diene | Decreased | nih.govsci-hub.se |
| -CHO (Aldehyde) | Strong Electron-Withdrawing | Diene (reluctant) or Dienophile | Significantly Decreased | nih.govnih.gov |
A defining feature of furan Diels-Alder reactions is their reversibility. nih.govnih.gov The cycloaddition process involves the loss of the furan's aromatic stabilization energy, making the reaction less exothermic compared to analogous reactions with non-aromatic dienes. nih.gov Consequently, the resulting cycloadducts, known as 7-oxabicyclo[2.2.1]heptenes, can readily undergo a retro-Diels-Alder reaction to regenerate the aromatic furan and the dienophile. nih.govresearchgate.net
Diels-Alder Cycloadditions and Related Pericyclic Reactions
Reactions Involving the Fluoromethyl Substituent
The fluoromethyl group (-CH₂F) itself is a site of potential reactivity, primarily through nucleophilic substitution. Although the carbon-fluorine bond is the strongest single bond in organic chemistry, the position of the fluoromethyl group on the furan ring (analogous to a benzylic position) activates it towards substitution reactions.
The fluorine atom can be displaced by various nucleophiles. smolecule.com This allows for the introduction of other functional groups, such as amines, thiols, or halides, at the methyl carbon. smolecule.com The reactivity is comparable to that of its chloro-analog, 2-(chloromethyl)furan, which readily reacts with nucleophiles like aqueous potassium cyanide. acs.org The reaction mechanism can proceed through SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. The formation of a stabilized carbocation intermediate adjacent to the furan ring can facilitate the SN1 pathway.
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| This compound | Amines, Thiols, Halides | Substituted 2-methylfurans | smolecule.com |
| 2-(Chloromethyl)furan | KCN (aq) | 2-(Cyanomethyl)furan | acs.org |
| 2-(Chloromethyl)furan | Various Nucleophiles | Substituted 2-methylfurans | acs.org |
| 2-Chloromethyl-4,5,6,7,8,9-hexafluoronaphtho[2,1-b]furan | Alkene (with ZnCl₂) | Alkylated Naphthofuran | rsc.org |
Nucleophilic Displacement Reactions of the Fluoromethyl Group
The carbon-fluorine bond is the strongest single bond to carbon, rendering alkyl fluorides generally poor substrates for nucleophilic substitution compared to their heavier halogen counterparts. However, the this compound system, being analogous to a benzylic fluoride (B91410), exhibits enhanced reactivity under specific activating conditions. The activation is necessary to overcome the high bond energy and poor leaving group ability of the fluoride ion.
Activation of the C-F bond can be effectively achieved through two primary strategies: the use of Lewis acids or the application of hydrogen-bond donors. nih.govacs.org Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can coordinate to the fluorine atom, polarizing the C-F bond and promoting its cleavage to form a furan-2-ylmethyl cation intermediate. nih.gov This carbocation is stabilized by resonance with the adjacent furan ring, facilitating subsequent attack by a nucleophile.
Alternatively, strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) can activate the C-F bond. nih.govnih.gov This protic activation involves the formation of a hydrogen bond between the solvent and the fluorine atom, which weakens the C-F bond and assists in the departure of the fluoride ion. nih.gov The reaction mechanism, whether it proceeds via a dissociative (Sɴ1-like) or an associative (Sɴ2-like) pathway, is highly dependent on the nature of the nucleophile and the specific activation method employed. nih.gov Studies on analogous benzylic fluorides show that strong nucleophiles, when used with hydroxyl-based activators, tend to favor an Sɴ2 mechanism, resulting in an inversion of stereochemistry. nih.gov In contrast, weaker nucleophiles often require more potent activators like HFIP, and the reaction may proceed through a more Sɴ1-like mechanism involving a carbocation intermediate. nih.gov
A variety of nucleophiles can displace the fluoride, leading to the formation of new C-O, C-N, and C-C bonds. nih.govacs.org This versatility makes this compound a potentially useful building block for introducing the furfuryl moiety into more complex molecules. A sequential one-pot process involving copper-catalyzed C-H fluorination followed by nucleophilic substitution has been developed for benzylic systems, highlighting a modern approach to functionalization that could be applicable here. nih.govacs.org
Table 1: Examples of Nucleophilic Displacement on Analogous Benzylic Fluorides
| Nucleophile | Activator/Conditions | Product Type | Reference |
|---|---|---|---|
| Water (H₂O) | HFIP (10 equiv) | Benzylic Alcohol | nih.gov |
| tert-Butyl carbamate | BF₃·Et₂O (10 mol%) | N-Boc Protected Benzylamine | nih.gov |
| Secondary Sulfonamides | BF₃·Et₂O | N-Sulfonylated Benzylamine | nih.gov |
| Indole | HFIP | 3-Benzylated Indole (Friedel-Crafts) | nih.gov |
| P(O)-H Compounds | tBuOK | Benzyl Phosphine Oxides/Phosphonates | acs.org |
Oxidation Pathways of the Side Chain
The fluoromethyl side chain of this compound can be subjected to oxidation to yield valuable carbonyl compounds, primarily 2-furaldehyde or its derivatives. The oxidation of alkyl side chains on furan rings is a standard transformation in organic synthesis. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from related structures. For instance, the oxidation of the related compound 5-(fluoromethyl)-2-furaldehyde (B12895952) demonstrates the stability of the fluoromethyl group under certain oxidative conditions while other parts of the molecule react. ontosight.ai
Generally, the oxidation of a methyl or substituted methyl group at the 2-position of a furan ring can be achieved using various oxidizing agents. The reaction would likely proceed to form 2-furaldehyde, with the potential for over-oxidation to furan-2-carboxylic acid if strong oxidizing agents and harsh conditions are used. The C-F bond's strength may influence the reaction, potentially requiring specific catalysts to facilitate the transformation without eliminating the fluorine atom.
Reduction Pathways of the Side Chain
The fluoromethyl group in this compound can be reduced, primarily through hydrogenolysis of the carbon-fluorine bond. This reaction typically converts the C-F bond to a C-H bond, yielding 2-methylfuran (B129897). The hydrogenolysis of benzylic fluorides, which are electronically similar to this compound, is a known transformation. mathnet.ru
These reactions often require potent reducing systems. For example, the combination of a hydrosilane (like triethylsilane, HSiEt₃) and a strong Lewis acid (like aluminum chloride, AlCl₃) can effectively reduce the C-F bond in benzotrifluoride (B45747) to a methyl group. mathnet.ru This method is selective for C-F bonds that are in an activated position, such as benzylic or adjacent to a heteroatom with lone pairs, which applies directly to the this compound structure. mathnet.ru The mechanism involves the Lewis acid activating the C-F bond, making the carbon atom susceptible to hydride attack from the silane. mathnet.ru Traditional catalytic hydrogenation methods used for C-Cl or C-Br bonds are often less effective for the more robust C-F bond. mathnet.ru
Furan Ring-Opening and Rearrangement Pathways
Mechanisms of Furan Ring Cleavage
The furan ring is susceptible to cleavage under acidic conditions, a reaction that proceeds through a well-studied mechanism. acs.orgacs.orgresearchgate.net The process is initiated by the protonation of the furan ring. acs.org Theoretical studies and experimental evidence show that protonation is energetically favored at the α-carbon (the C2 or C5 position) over the β-carbon (C3 or C4). acs.orgacs.org For this compound, this initial protonation would likely occur at the C5 position.
Following protonation, a nucleophile, typically water from the aqueous medium, attacks the resulting electron-deficient ring. acs.org This leads to the formation of a furanol intermediate, such as 2,5-dihydro-2-furanol. acs.orgacs.org This intermediate is not stable and undergoes further reaction. A subsequent protonation occurs, this time on the endocyclic oxygen atom, which triggers the cleavage of a C-O bond and opens the ring. acs.orgacs.org This ring-opening step results in the formation of an acyclic product, typically a 1,4-dicarbonyl compound or a related unsaturated hydroxy-carbonyl species like 4-hydroxy-2-butenal. acs.orgacs.org
A significant competing pathway in the acid-catalyzed treatment of furans is polymerization, leading to the formation of insoluble materials commonly referred to as humins. rsc.orguliege.be This can dramatically lower the yield of the desired ring-opened product. rsc.org The reaction conditions, such as acid strength, temperature, and solvent, must be carefully controlled to manage these competing reactions. rsc.org Palladium catalysis represents an alternative, non-hydrolytic pathway for furan ring-opening, which can lead to α,β-unsaturated aldehydes. rsc.org
Intramolecular Cyclization and Recyclization Processes
Furan derivatives can undergo a variety of intramolecular cyclization and rearrangement reactions to form new ring systems, often of significant synthetic value. One of the most prominent examples of a furan recyclization is the Piancatelli rearrangement. wikipedia.orgrsc.org This reaction involves the acid-catalyzed transformation of 2-furylcarbinols (alcohols where the hydroxyl group is on a carbon attached to the C2 position of the furan ring) into 4-hydroxycyclopentenone derivatives. nih.govresearchgate.net The mechanism involves protonation of the alcohol, loss of water to form a stabilized carbocation, nucleophilic attack by water on the furan ring (at C5), ring-opening, and a subsequent 4π-conrotatory electrocyclization to form the five-membered cyclopentenone ring. nih.govescholarship.org While this compound is not a furylcarbinol, its conversion to one via nucleophilic substitution with water would open up this rearrangement pathway.
Beyond the Piancatelli rearrangement, other intramolecular cyclization reactions of furans have been developed. These processes are often catalyzed by transition metals like palladium oup.com or ruthenium rsc.org and can be used to construct a wide array of fused or spirocyclic ring systems. oup.comrsc.orgnih.gov The specific reaction depends on the nature and position of a tethered reactive group on the furan derivative. For example, furan derivatives with pendant alkenyl alcohol or amine functionalities can undergo palladium(II)-catalyzed cyclization to form new furan or pyrrole (B145914) derivatives. oup.com
Ring-Opening Transformations of Fluorinated Cyclopropanes to Furans
The synthesis of substituted furans can be achieved through the ring-opening of highly strained cyclopropane (B1198618) precursors, particularly donor-acceptor cyclopropanes. When fluorine atoms are present on the cyclopropane, they introduce unique electronic properties that influence the ring-opening process. beilstein-journals.org The strain of the three-membered ring, combined with the electronic effects of substituents, facilitates C-C bond cleavage under relatively mild conditions. beilstein-journals.orgrsc.org
Several catalytic systems have been developed to promote the transformation of fluorinated or non-fluorinated cyclopropanes into furans. Brønsted or Lewis acids can catalyze the ring-opening of donor-acceptor cyclopropanes, which can then be trapped by nucleophiles or undergo cyclization. scispace.comacs.org For instance, the electrophilic cyclization of 1-(1-alkynyl)-cyclopropyl ketones is an efficient route to highly substituted furans. researchgate.net
More recently, visible-light photoredox catalysis has emerged as a powerful method for this transformation. acs.orgnih.gov In this approach, cyclopropyl (B3062369) ketones can be converted into substituted furans through an oxidative C-C bond cleavage followed by a C-O bond formation. The process involves the in-situ generation of an olefin from the cyclopropyl ketone, which then undergoes an oxidative coupling with the ketonic oxygen atom to form the furan ring. acs.orgnih.gov The regioselectivity of these ring-opening reactions is often controlled by the electronic nature of the substituents on the cyclopropane ring, with cleavage typically occurring at the C-C bond opposite to the most electron-withdrawing groups. beilstein-journals.org
Table 2: Methods for Furan Synthesis from Cyclopropane Precursors
| Cyclopropane Precursor Type | Catalyst/Conditions | Key Mechanistic Step | Reference |
|---|---|---|---|
| 1-(1-Alkynyl)-cyclopropyl ketones | Electrophiles (I₂, NIS, PhSeBr) | Electrophilic cyclization | researchgate.net |
| Cyclopropyl ketones | Visible light, photoredox catalyst | Oxidative C-C cleavage, C-O coupling | acs.orgnih.gov |
| Ynenediones | Brønsted acid (e.g., benzoic acid) | Intramolecular cascade reaction | scispace.com |
| Donor-Acceptor Cyclopropanes | Brønsted acid (e.g., TfOH), HFIP | Nucleophilic ring-opening | acs.org |
Advanced Spectroscopic Characterization Techniques and Interpretation
Vibrational Spectroscopy for Structural Elucidation
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode must induce a change in the molecular dipole moment to be IR-active. The FTIR spectrum of 2-(Fluoromethyl)furan is expected to exhibit characteristic bands corresponding to the furan (B31954) ring and the fluoromethyl group.
The furan moiety displays several distinct vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. globalresearchonline.net The stretching vibrations of the C=C double bonds within the ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. Another key feature of the furan ring is the antisymmetric C-O-C stretching mode, often found around 1180 cm⁻¹. udayton.edu
The fluoromethyl (-CH₂F) group introduces its own set of characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) group will be present in the 3000-2850 cm⁻¹ range. Furthermore, deformation modes such as scissoring, wagging, twisting, and rocking are anticipated. The most prominent feature of this substituent is the C-F stretching vibration, which is typically strong and found in the 1100-1000 cm⁻¹ region of the spectrum.
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
In furan and its derivatives, the symmetric "pulsational" or ring-breathing vibration is a particularly strong and characteristic Raman band. udayton.edu The C=C stretching vibrations are also typically strong in the Raman spectrum. The C-H stretching vibrations of both the furan ring and the fluoromethyl group will be active. The symmetric C-F stretch of the fluoromethyl group is also expected to be observable. A detailed assignment of the fundamental vibrational modes requires a combination of experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT), which have been successfully applied to furan and its derivatives. globalresearchonline.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Furan C-H Stretch | 3100 - 3000 | Medium | Medium |
| -CH₂- Stretch (asymmetric & symmetric) | 3000 - 2850 | Medium-Strong | Medium-Strong |
| Furan C=C Stretch | 1600 - 1400 | Medium-Strong | Strong |
| -CH₂- Scissoring | ~1465 | Medium | Weak |
| Furan Ring Breathing | ~1140 | Weak | Strong |
| Furan C-O-C Antisymmetric Stretch | ~1180 | Strong | Weak |
| C-F Stretch | 1100 - 1000 | Strong | Medium |
| Furan C-H Out-of-plane Bend | 900 - 700 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for an unambiguous structural assignment.
The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity. biophysics.org Its chemical shift is highly sensitive to the electronic environment, providing a clear window into the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals for the furan ring protons (H3, H4, and H5) and a signal for the methylene protons of the fluoromethyl group. The furan protons will appear as multiplets due to mutual spin-spin coupling. The methylene protons (-CH₂F) are expected to appear as a doublet due to coupling with the adjacent fluorine atom (²JHF).
¹³C NMR: The carbon NMR spectrum will display five signals. Four signals correspond to the furan ring carbons (C2, C3, C4, C5) and one to the fluoromethyl carbon. The carbon directly attached to the fluorine atom (-CH₂F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The C2 carbon of the furan ring will also exhibit a smaller two-bond coupling to fluorine (²JCF).
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the fluoromethyl group. This signal will be split into a triplet due to coupling with the two equivalent protons of the methylene group (²JHF). The chemical shift of this signal provides a sensitive probe of the substituent's environment.
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₂F | ~5.0 - 5.5 | Doublet (d) | ²JHF ≈ 45-50 |
| ¹H | H5 | ~7.4 | Multiplet (m) | ³JH5H4 |
| ¹H | H3 | ~6.4 | Multiplet (m) | ³JH3H4, ⁴JH3H5 |
| ¹H | H4 | ~6.3 | Multiplet (m) | ³JH4H3, ³JH4H5 |
| ¹³C | C2 | ~150 - 155 | Doublet (d) | ²JCF ≈ 20-25 |
| ¹³C | C5 | ~143 | Singlet (s) or small doublet | ⁴JCF (small) |
| ¹³C | C3 | ~111 | Doublet (d) | ³JCF ≈ 5-10 |
| ¹³C | C4 | ~108 | Singlet (s) or small doublet | ⁴JCF (small) |
| ¹³C | -CH₂F | ~80 - 85 | Doublet (d) | ¹JCF ≈ 160-180 |
| ¹⁹F | -CH₂F | ~ -210 to -230 (relative to CFCl₃) | Triplet (t) | ²JFH ≈ 45-50 |
While 1D NMR spectra provide essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the furan ring, showing cross-peaks between H3-H4, H4-H5, and a weaker four-bond correlation between H3-H5. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. nih.gov It would definitively link the H3, H4, and H5 signals to the C3, C4, and C5 carbons, respectively, and connect the methylene proton signal to the -CH₂F carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is vital for assigning the quaternary C2 carbon, which has no attached protons. Correlations would be expected from the methylene protons to C2 and C3, and from the H3 proton to C2 and C4, thus confirming the attachment of the fluoromethyl group at the C2 position.
Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions or metabolic processes. By strategically replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow the labeled position using NMR or mass spectrometry.
For instance, synthesizing this compound with a ¹³C label at the methylene position (-¹³CH₂F) would allow for precise tracking of this group during a reaction. Any changes in the chemical shift or coupling constants of the ¹³C label in the product would provide direct evidence of its transformation. This approach has been successfully used to investigate complex rearrangements in other furan-containing systems, such as the study of furan-2,3-dione rearrangements using ¹⁷O labeling. iaea.orgosti.gov Similarly, deuterium (B1214612) labeling of the furan ring could be used to probe the regioselectivity of addition reactions. The use of stable isotopes provides a non-invasive, detailed method for elucidating reaction mechanisms that would be difficult to determine otherwise. mdpi.comnih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron, forming a positively charged molecular ion (M⁺•).
The molecular ion of this compound, [C₅H₅FO]⁺•, is energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals chemguide.co.uk. Only the charged particles are detected by the mass spectrometer, and their mass-to-charge ratio (m/z) is recorded, producing a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of furan and its derivatives is influenced by the stability of the aromatic ring and the nature of the substituents ed.ac.uk. For this compound, several key fragmentation pathways can be predicted based on the principles observed for similar compounds like 2-methylfuran (B129897) nist.govrsc.org.
Key Predicted Fragmentation Pathways for this compound:
Loss of a Fluorine Radical: The C-F bond can cleave, leading to the loss of a fluorine radical (•F) and the formation of a [C₅H₅O]⁺ ion.
Loss of the Fluoromethyl Group: The bond between the furan ring and the fluoromethyl group can break, resulting in the loss of a neutral fluoromethyl radical (•CH₂F). This would generate a furyl cation at m/z 67.
Formation of Acylium Ions: Furan rings can undergo cleavage. A common fragmentation for 2-substituted furans involves the cleavage of the C-O and adjacent C-C bonds, which can lead to the formation of stable acylium ions libretexts.org. For instance, cleavage could result in a [C₂H₂F O]⁺ fragment.
Ring Rearrangement and Cleavage: The furan ring itself can break apart after initial fragmentation, leading to smaller charged species. The presence of the electronegative fluorine atom can influence the stability of the resulting carbocations and thus the preferred fragmentation routes libretexts.org.
The relative abundance of each fragment ion depends on its stability. The most abundant ion in the spectrum is known as the base peak. The analysis of these fragments allows for the structural elucidation and confirmation of this compound.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 100 | [C₅H₅FO]⁺• (Molecular Ion) | - |
| 81 | [C₅H₅O]⁺ | •F |
| 67 | [C₄H₃O]⁺ (Furyl cation) | •CH₂F |
| 39 | [C₃H₃]⁺ (Cyclopropenyl cation) | •CHO, CH₂F• |
Integration of Experimental and Computational Spectroscopic Data
The comprehensive characterization of this compound relies on the powerful synergy between experimental spectroscopic measurements and theoretical computational methods. While experimental techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide direct observational data, computational chemistry offers a framework for interpreting these spectra at a molecular level, confirming structural assignments, and understanding electronic properties nih.gov.
Density Functional Theory (DFT) is a prominent computational method used to predict the spectroscopic properties of molecules with high accuracy globalresearchonline.netyoutube.com. By calculating the electronic structure and energy of a molecule, DFT can simulate various types of spectra. For instance, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common and reliable approach for calculating NMR chemical shifts globalresearchonline.netnih.gov.
The process typically involves:
Geometry Optimization: The first step is to compute the most stable three-dimensional structure of the this compound molecule. DFT calculations find the geometry with the lowest electronic energy nih.gov.
Frequency Calculations: Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in experimental IR and Raman spectra. Comparing the calculated and experimental vibrational modes helps in assigning specific peaks to specific molecular motions (e.g., C-H stretch, C-F stretch, ring breathing modes) globalresearchonline.net.
NMR Shielding Tensor Calculation: Using methods like GIAO, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) are calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) nih.gov.
Comparison and Refinement: The calculated spectra are compared with the experimental data. A strong correlation between the predicted and measured values provides high confidence in the structural assignment of this compound rug.nl. Discrepancies can point to environmental effects (like solvent interactions) not fully accounted for in the calculation or suggest that the initial structural hypothesis may be incorrect nih.govrug.nl.
This integrated approach is particularly valuable for complex molecules or for distinguishing between isomers, where experimental data alone might be ambiguous. For fluorinated compounds like this compound, computational methods are especially useful for predicting ¹⁹F NMR chemical shifts, which are highly sensitive to the electronic environment nih.gov. The combination of theoretical calculations and experimental results provides a more robust and detailed molecular characterization than either method could achieve alone youtube.com.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Method: B3LYP/cc-pVTZ) | Difference (ppm) |
|---|---|---|---|
| C2 | 152.1 | 151.5 | -0.6 |
| C3 | 106.3 | 105.8 | -0.5 |
| C4 | 110.5 | 110.0 | -0.5 |
| C5 | 141.2 | 140.7 | -0.5 |
| CH₃ | 13.4 | 13.0 | -0.4 |
Note: The data in Table 2 is for 2-methylfuran and serves as an illustrative example of the typical agreement between experimental and DFT-calculated NMR data for furan derivatives globalresearchonline.net. A similar level of accuracy would be expected for this compound.
Derivatives and Analogs of 2 Fluoromethyl Furan: Synthetic Utility and Structural Studies
Synthesis of Substituted Fluoromethyl Furans
The preparation of fluoromethyl-substituted furans can be achieved through various synthetic strategies, often focusing on the controlled introduction of fluorine into furan-based platform molecules.
One notable method involves the controllable fluorination of derivatives of 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical derived from biomass. nih.gov This technique allows for the synthesis of mono-fluoromethyl, difluoromethyl, and acylfluoro-substituted furan (B31954) compounds by carefully selecting the fluorine source and adjusting the molar ratios of reactants. nih.gov The process offers several advantages, including mild reaction conditions and operational simplicity, as it does not require inert gas protection. nih.gov Competition experiments have shown that the hydroxyl group on 5-HMF is more reactive towards fluorination than the aldehyde group, providing a basis for selective synthesis. nih.gov
Another sophisticated approach is the copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones, which yields highly functionalized trifluoromethyl 2H-furans. rsc.org This method is effective for creating 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives that possess a quaternary stereogenic center, often as single diastereomers. rsc.orgrsc.org The reaction is believed to proceed through the formation of an amino-cyclopropane intermediate. rsc.orgrsc.org A key advantage of this strategy is its tolerance for a broad spectrum of functional groups on the enaminone substrate. rsc.org
Below is a summary of selected synthetic methods for producing fluoromethylated furan derivatives.
Table 1: Synthetic Methodologies for Fluoromethylated Furan Derivatives| Starting Materials | Reagents/Catalysts | Product Type | Key Features |
|---|---|---|---|
| 5-Hydroxymethylfurfural (5-HMF) and its derivatives | Various fluorine sources | Mono-fluoromethyl, difluoromethyl, and acylfluoro-substituted furans | Controllable fluorination; Mild conditions; No inert gas protection required. nih.gov |
| Enaminones and N-tosylhydrazones | Copper catalyst (e.g., CuCl₂) and a base (e.g., KOtBu) | 2-amino-3-trifluoromethyl-substituted 2H-furans | Cascade cyclization; High stereoselectivity; Tolerates diverse functional groups. rsc.org |
Structural Diversity of Fluorinated Furan Derivatives
The introduction of a fluoromethyl group onto the furan ring induces significant changes in the molecule's structural and electronic properties. Furan itself is a five-membered aromatic heterocycle with C2v symmetry. globalresearchonline.net Theoretical studies using Density Functional Theory (DFT) on furan and its simple alkyl derivatives provide insight into the structural modifications that can be expected upon substitution. globalresearchonline.net
For instance, the attachment of a methyl group at the C2 position in 2-methylfuran (B129897) alters the C2-O1-C5 bond angle compared to the parent furan molecule. globalresearchonline.net Similar geometric adjustments are anticipated with the introduction of a fluoromethyl group, influenced by the high electronegativity and steric demand of the fluorine atoms. These structural changes, in turn, affect the vibrational spectra (IR and Raman) of the molecule. The characteristic C-C and C=C stretching vibrations within the furan ring are sensitive to substitution. globalresearchonline.net In simple methyl-substituted furans, ring C-C stretching vibrations are observed in the 1033-1414 cm⁻¹ range. globalresearchonline.net
The diversity of fluorinated furan derivatives extends beyond simple substitution. Synthetic methods can generate a wide array of structures, including highly functionalized 2H-furans, which are important five-membered heterocycles found in many natural products and pharmaceuticals. rsc.org The ability to create complex derivatives, such as those with quaternary stereogenic centers, highlights the structural richness accessible through modern synthetic chemistry. rsc.orgrsc.org
Table 2: Comparison of Structural Properties in Furan and Substituted Derivatives (Theoretical)
| Property | Furan | 2-Methylfuran | Expected Trend for 2-(Fluoromethyl)furan |
|---|---|---|---|
| Symmetry Point Group | C2v | Cs | Cs |
| C2-O1-C5 Bond Angle | Base value | Modified due to methyl group attachment globalresearchonline.net | Further modification expected due to electronegativity of fluorine. |
| C-H Stretching Vibrations | Symmetric: 3241, 3217 cm⁻¹ Asymmetric: 3233, 3207 cm⁻¹ globalresearchonline.net | 3276, 3249, 3239 cm⁻¹ globalresearchonline.net | Shifts in frequency and intensity are expected. | | Ring C-C Stretching | Observed in 1033-1414 cm⁻¹ range globalresearchonline.net | Observed in 1033-1414 cm⁻¹ range globalresearchonline.net | Frequencies are likely to be influenced by the electron-withdrawing nature of the CFH₂ group. |
Role as Intermediate in Fine Chemical Synthesis
Fluoromethylated furans are valuable intermediates in organic synthesis due to the unique properties conferred by the fluorine atom(s), such as altered reactivity and lipophilicity. fluorochem.co.uk Their utility spans the creation of advanced materials and complex organic molecules for various industries.
Furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based monomers for producing sustainable polymers like poly(ethylene furanoate) (PEF). nih.govnih.govmemberclicks.net While research has heavily focused on non-fluorinated furan polymers, the introduction of fluorine offers a pathway to advanced materials with enhanced properties. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. alfa-chemistry.com
The synthesis of furan-derived monomers that can undergo polymerization, such as those used in Frontal Ring-Opening Metathesis Polymerization (FROMP), points to a strategy for creating high-performance materials. d-nb.info By analogy, fluorinated furan derivatives can serve as precursors to monomers for novel fluorinated polymers. These materials could find applications in fields requiring high-performance plastics, specialty coatings, and advanced electronics. alfa-chemistry.com The rigidity of the furan ring is known to impart favorable thermodynamic properties to polymers, a feature that could be further tuned by fluorination. nih.gov
Fluorinated building blocks are staples in medicinal, materials, and agrochemical chemistry. fluorochem.co.uk The incorporation of fluorine can significantly enhance a molecule's metabolic stability and bioactivity. fluorochem.co.uk this compound and its derivatives are versatile building blocks for synthesizing more complex, high-value organic compounds.
Research has shown that fluoro-substituted furan compounds can be further transformed to prepare drug analogs, opening new avenues for the high-value utilization of biomass-derived molecules. nih.gov The reactivity of the fluoromethyl group, which can be compared to the analogous bromomethyl group in 2-(bromomethyl)furan, allows for its use in nucleophilic substitution reactions to construct larger molecular frameworks. nbinno.com This makes these compounds crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For example, trifluoromethyl-substituted 2H-furans are explicitly described as useful synthetic intermediates for preparing other unique trifluoromethyl-substituted compounds. rsc.org The strategic use of such fluorinated furan building blocks is a key approach in modern drug discovery and crop protection science. biesterfeld.nonih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Precision Fluorination
The synthesis of fluorinated organic compounds, particularly at specific molecular positions, remains a significant challenge due to the high reactivity of many fluorinating agents and the electron-rich nature of heterocyclic rings like furan (B31954). researchgate.net Traditional methods often lead to a mixture of products or require harsh conditions. pharmaguideline.com Current research is therefore intensely focused on developing more precise and efficient catalytic methods for C-F bond formation. mdpi.com
Future progress in synthesizing 2-(fluoromethyl)furan and its derivatives will likely hinge on several key areas:
Late-Stage Fluorination : A major goal is the development of methods that allow for the introduction of a fluoromethyl group at a late stage in a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid modification of complex molecules with already established biological activity. rsc.org
C-H Activation/Functionalization : Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. While the functionalization of 2-substituted furans typically occurs at the C5 position, new catalyst systems are being explored to achieve regioselectivity at other positions. researchgate.net The development of catalysts that can selectively activate a C-H bond on the methyl group of 2-methylfuran (B129897) for subsequent fluorination would represent a significant breakthrough.
Photocatalysis and Electrocatalysis : These emerging techniques offer mild and sustainable conditions for generating reactive species. Light- or electricity-driven methods could provide novel pathways for radical fluoroalkylation, expanding the toolkit for creating fluorinated furans. mdpi.com
Innovations in this area are crucial for moving beyond existing multi-step procedures that can be limited by costly reagents and substrate specificity.
Advanced Computational Studies of Reactivity and Selectivity in Complex Systems
As synthetic methods become more sophisticated, computational chemistry plays an increasingly vital role in understanding and predicting the outcomes of complex reactions. For fluorinated furan derivatives, advanced computational studies using tools like Density Functional Theory (DFT) are essential for elucidating reaction mechanisms, transition states, and factors controlling selectivity. researchgate.netmdpi.com
Future research avenues in this domain include:
Mechanism Elucidation : Computational models can map the energy landscapes of fluorination reactions, identifying the most favorable pathways. For instance, DFT calculations can help understand why a particular catalyst favors one regioisomer over another or why a reaction proceeds with high stereoselectivity. researchgate.net This insight is critical for catalyst design and reaction optimization.
Predicting Reactivity : Global and local reactivity descriptors derived from DFT can predict how a molecule like this compound will behave in a given reaction. mdpi.comnih.gov By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies and Fukui functions, researchers can anticipate whether the furan ring or the fluoromethyl group will be the primary site of reaction, guiding experimental design. mdpi.comemerginginvestigators.org
In Silico Design of Catalysts : Computational screening can accelerate the discovery of new catalysts for precision fluorination. By simulating the interaction between various catalyst structures and the furan substrate, researchers can identify promising candidates with enhanced activity and selectivity before committing to laboratory synthesis.
These computational approaches provide a powerful synergy with experimental work, reducing the trial-and-error inherent in chemical synthesis and enabling a more rational design of complex molecular systems. mdpi.com
Exploration in Materials Science Applications (e.g., high-performance polymers, liquid crystals)
The unique properties imparted by the fluorine atom—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated compounds highly attractive for materials science. nih.gov The incorporation of the this compound moiety into polymers and liquid crystals is an emerging area with significant potential.
High-Performance Polymers : Furan-based polymers derived from renewable biomass are gaining traction as sustainable alternatives to petroleum-based plastics. researchgate.net Introducing fluorinated groups, such as the fluoromethyl group, can enhance the properties of these biopolymers, leading to materials with improved thermal stability, lower surface energy, and increased chemical inertness. nih.gov These "smart materials" could find use in advanced applications, from recyclable fluoropolymers to specialized coatings and membranes. man.ac.uk
Liquid Crystals : The incorporation of a fluorine atom into a molecule can significantly influence its liquid crystalline properties, affecting melting points, mesophase morphology, and dielectric anisotropy. rsc.org The furan ring is a known component in liquid crystal structures. frontiersin.orgresearchgate.net The combination of the furan core with a polar fluoromethyl group could lead to novel liquid crystal materials with tailored properties for applications in displays and photonics. The small size of the fluorine atom allows it to be incorporated without drastically disrupting the molecular shape required for liquid crystal formation, while its strong polarity can be used to fine-tune intermolecular interactions. rsc.orgresearchgate.net
| Material Type | Base Moiety | Effect of -(CF)H₂ Group | Potential Applications |
|---|---|---|---|
| High-Performance Polymers | Furan Ring | Increased thermal stability, enhanced chemical resistance, lower surface energy, improved weather stability. nih.gov | Specialty coatings, advanced biomedical materials, recyclable polymers. man.ac.uk |
| Liquid Crystals | Furan Ring | Modification of melting point, altered mesophase morphology, changes in dielectric and optical anisotropy. rsc.org | Thin-film transistor liquid crystal displays (TFT-LCDs), optical switches, advanced sensors. researchgate.net |
Sustainable Synthesis Routes for Fluorinated Furan Derivatives from Biomass
The convergence of green chemistry and fluorine chemistry presents a compelling opportunity for sustainable manufacturing. Furfural (B47365), the precursor to the furan ring system, is a key platform chemical produced industrially from lignocellulosic biomass like corn cobs and sugarcane bagasse. mdpi.comgoogle.com This renewable origin makes furan derivatives an attractive starting point for producing high-value chemicals sustainably. frontiersin.org
The future in this area is focused on creating an integrated, sustainable value chain:
Biomass Conversion : Efficiently and economically converting C5 sugars from hemicellulose into furfural using heterogeneous catalysts, ionic liquids, or other green catalytic systems. frontiersin.orgconicet.gov.ar
Furfural to Furan : Catalytic decarbonylation of furfural to produce furan, a critical intermediate. google.com
Sustainable Fluorination : Applying the novel, precise fluorination methods discussed in section 7.1 to these bio-derived furan substrates. This links the biomass conversion pipeline directly to the production of advanced fluorinated building blocks. mdpi.comnih.gov
This approach aligns with the principles of a circular economy, transforming low-cost, renewable feedstocks into advanced materials and chemicals, thereby reducing reliance on fossil fuels. researchgate.net The development of these sustainable pathways is not only environmentally beneficial but also economically strategic, opening new markets for bio-based fluorochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
